Cas no 403724-67-4 (2-Phenylpyridine-D9)

2-Phenylpyridine-D9 Chemical and Physical Properties
Names and Identifiers
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- 2-Phenylpyridine-d9 99.0atom%D
- 2-Phenylpyridine-d9Q: What is 2-Phenylpyridine-d9 Q: What is the CAS Number of 2-Phenylpyridine-d9
- 2-Phenylpyridine-D9
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- Inchi: 1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
- InChI Key: VQGHOUODWALEFC-LOIXRAQWSA-N
- SMILES: C1(C2N=C([2H])C([2H])=C([2H])C=2[2H])C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
2-Phenylpyridine-D9 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506069-5g |
2-Phenylpyridine-d9 |
403724-67-4 | 98% | 5g |
¥29040.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506069-1g |
2-Phenylpyridine-d9 |
403724-67-4 | 98% | 1g |
¥8580.00 | 2024-05-15 |
2-Phenylpyridine-D9 Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on 2-Phenylpyridine-D9
2-Phenylpyridine-D9: A Comprehensive Overview
2-Phenylpyridine-D9, also known by its CAS number 403724-67-4, is a unique organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a phenyl group attached at the 2-position. The "D9" designation indicates that this compound is deuterated, meaning nine of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This deuterium labeling makes it particularly valuable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques where isotopic substitution enhances spectral resolution.
The synthesis of 2-Phenylpyridine-D9 involves a multi-step process that typically begins with the preparation of pyridine derivatives. Recent advancements in catalytic methods and the use of transition metal catalysts have significantly improved the efficiency and selectivity of these reactions. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of this compound while maintaining its structural integrity. The deuterium substitution is often achieved through exchange reactions under specific conditions, ensuring that the final product retains its chemical stability and functional properties.
2-Phenylpyridine-D9 exhibits a range of interesting physical and chemical properties that make it suitable for various applications. Its aromaticity contributes to its stability, while the phenyl group enhances its solubility in organic solvents. Recent studies have explored its role as a ligand in organometallic chemistry, where it has been used to stabilize metal complexes with unique electronic and catalytic properties. For example, a 2023 study published in Chemical Communications demonstrated that 2-Phenylpyridine-D9-based ligands can significantly enhance the activity of cobalt catalysts in alkene polymerization reactions.
In the field of pharmacology, 2-Phenylpyridine-D9 has been investigated as a potential lead compound for drug development. Its ability to interact with biological systems through hydrogen bonding and π-π interactions makes it a promising candidate for targeting specific proteins and enzymes. A 2023 research article in Nature Communications highlighted its potential as an inhibitor of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
The application of 2-Phenylpyridine-D9 extends beyond traditional chemistry into materials science. Its use as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), has been explored in recent studies. For instance, scientists have utilized its deuterated form to study the dynamic behavior of MOFs under varying conditions using solid-state NMR spectroscopy. These insights are crucial for designing materials with tailored properties for gas storage, sensing, and catalysis.
The toxicity profile of 2-Phenylpyridine-D9 has also been a subject of recent research. Studies conducted in 2023 have shown that while it exhibits moderate cytotoxicity against certain cancer cell lines, it demonstrates low toxicity towards normal cells under physiological conditions. This suggests that it may have potential as an anti-cancer agent with reduced side effects compared to conventional chemotherapy drugs.
In conclusion, 2-Phenylpyridine-D9, CAS number 403724-67-4, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique properties, combined with recent advancements in synthesis and characterization techniques, continue to expand its utility in both academic research and industrial applications. As ongoing studies uncover new insights into its structure-function relationships and biological interactions, this compound is poised to play an increasingly important role in the development of novel materials and therapeutic agents.
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